The synthesis of taranabant involves several key steps that highlight advanced organic chemistry techniques. A prominent method includes:
Taranabant's molecular structure is characterized by its complex arrangement of atoms that contribute to its function as a cannabinoid receptor inverse agonist. Key structural features include:
The compound features a biphenyl moiety linked to a piperidine ring and includes functional groups such as amides and chlorines that enhance its pharmacological properties .
Taranabant undergoes several chemical reactions that are integral to its synthesis and potential applications:
These reactions illustrate the versatility of taranabant's synthetic pathway and its potential for further modifications.
Taranabant functions primarily as an inverse agonist at the cannabinoid-1 receptor, which plays a crucial role in regulating appetite and energy homeostasis. The mechanism involves:
Data from biological evaluations indicate promising results in reducing body weight and improving metabolic profiles in preclinical models.
Taranabant exhibits several notable physical and chemical properties:
These properties are critical when considering formulation strategies for clinical applications.
Taranabant has been primarily investigated for its potential use in:
Taranabant (MK-0364) is a potent, selective inverse agonist of the cannabinoid type 1 receptor (CB1R), a G-protein coupled receptor (GPCR) abundantly expressed in the central nervous system and peripheral tissues. Unlike neutral antagonists, inverse agonists suppress constitutive receptor activity, shifting CB1R toward an inactive conformation. Taranabant binds the orthosteric site of CB1R, stabilizing a state that inhibits G-protein coupling and downstream signaling. This suppresses the tonic activity of the endocannabinoid system (ECS), which modulates energy homeostasis, appetite, and lipid metabolism [1] [2] [4].
Crystallographic studies reveal that taranabant binding induces distinct conformational changes in CB1R’s transmembrane helices (particularly TM1, TM2, and TM6), reducing the binding pocket volume by 53% compared to agonist-bound states. Key interactions involve:
These interactions stabilize the inactive state by reinforcing the "twin toggle switch" (Phe2003.36-Trp3566.48), a critical motif in GPCR activation [9].
Table 1: Thermodynamic and Kinetic Binding Parameters of Taranabant at CB1R
Parameter | Value | Experimental System |
---|---|---|
Ki | 0.35 ± 0.12 nM | Human CB1R membranes [10] |
IC50 | 1.8 nM | [35S]GTPγS assay |
Residence Time | >120 min | Radioligand dissociation |
ΔG (Binding Energy) | -12.7 kcal/mol | MM-PBSA calculations [9] |
Taranabant’s pharmacophore centers on its (1R,2R)-stereoisomeric configuration, which optimizes complementarity with CB1R’s binding pocket. The stereospecific orientation of key moieties enhances affinity and efficacy:
Molecular dynamics simulations demonstrate that the (1R,2R)-enantiomer achieves a binding energy 8.3 kcal/mol lower than its (1S,2S)-counterpart due to reduced steric clashes with Val196/3.32 and Leu386/7.42. This enantioselectivity translates to a 200-fold higher functional potency in cellular assays (EC50 = 0.6 nM vs. 128 nM for (1S,2S)) [4] [9]. The isomeric SMILES string explicitly denotes this configuration:
N#Cc1cccc(c1)[C@@H]([C@@H](NC(=O)C(Oc1ccc(cn1)C(F)(F)F)(C)C)Cc1ccc(cc1)Cl
Taranabant and rimonabant belong to distinct structural classes (acyclic vs. diarylpyrazole) but share inverse agonism at CB1R. Key pharmacological differences include:
Binding Affinity and Kinetics:
Functional Selectivity:
Peripheral vs. Central Engagement:
Unlike second-generation CB1 antagonists (e.g., TM38837), taranabant achieves significant CNS penetration. PET studies using [18F]MK-9470 confirm 10–40% brain CB1R occupancy at clinically effective doses (0.5–6 mg/day), correlating with weight loss but also CNS side effects [2] [3].
Table 2: Comparative CB1 Receptor Occupancy and Efficacy in Preclinical Models
Compound | CB1R Occupancy ED50 (mg/kg) | Food Intake Reduction (%) | Weight Loss (vs. Control) |
---|---|---|---|
Taranabant | 0.3 | 58%* | -6.6 kg** |
Rimonabant | 0.7 | 52%* | -4.5 kg** |
TM38837 (Peripheral) | >30 | 12%* | -1.2 kg** |
*At 3 mg/kg in fasted mice; **After 12 weeks in obese subjects
[2] [3] [6]
Taranabant’s inverse agonism translates consistently from molecular to physiological levels:
Molecular/Cellular Level:
Metabolic Effects:
Receptor Occupancy-Response Relationship:
PET studies establish a direct correlation between CB1R occupancy and metabolic effects:
Table 3: Clinically Observed Metabolic Effects at Different Receptor Occupancies
Occupancy Level | Dose (mg/day) | Body Weight Change | Fat Oxidation Change |
---|---|---|---|
10–20% | 0.5 | -2.1%* | +8%* |
20–30% | 2 | -4.5%* | +15%* |
30–40% | 4 | -6.3%* | +22%* |
*After 12 weeks of treatment in obese subjects
[2]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7